molecular formula C22H18N2O2 B3325399 4,4'-(1,4-Naphthalenediylbisoxy)dianiline CAS No. 211446-29-6

4,4'-(1,4-Naphthalenediylbisoxy)dianiline

Cat. No. B3325399
M. Wt: 342.4 g/mol
InChI Key: SJJLVTBMGZDXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4’-(1,4-Naphthalenediylbisoxy)dianiline” is a chemical compound with the molecular formula C27H26N2O2 . It is also known by other names such as “4,4’-[2,2-Propanediylbis(4,1-phenyleneoxy)]dianiline” and "2,2-Bis[4-(4-aminophenoxy)phenyl]propane" .


Synthesis Analysis

While specific synthesis methods for “4,4’-(1,4-Naphthalenediylbisoxy)dianiline” were not found, a related compound, “4,4’-(1,3,4-oxadiazole-2, 5-diyl) dianiline”, was synthesized starting from phenolic Schiff bases derivatives . The process involved preparing methylolic and etheric Schiff bases, fusing an epoxy ring, and reacting with morpholine .


Molecular Structure Analysis

The molecular structure of “4,4’-(1,4-Naphthalenediylbisoxy)dianiline” is complex, with a molecular weight of 410.508 Da . It contains two aniline groups connected by a naphthalene ring through oxygen atoms .


Physical And Chemical Properties Analysis

The compound “4,4’-(1,4-Naphthalenediylbisoxy)dianiline” has a molecular weight of 410.508 Da . Other physical and chemical properties were not found in the search results.

Safety And Hazards

The safety data sheet for a related compound, “4,4′-(1,1′-Biphenyl-4,4′-diyldioxy)dianiline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions for “4,4’-(1,4-Naphthalenediylbisoxy)dianiline” were not found, a paper on the synthesis of sustainable bisphenols from hydroxycinnamic acids suggests that the ability to efficiently produce bisphenols from abundant, low-cost, and easily sourced bio-based substrates holds great promise for the development of more sustainable polymers .

properties

IUPAC Name

4-[4-(4-aminophenoxy)naphthalen-1-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c23-15-5-9-17(10-6-15)25-21-13-14-22(20-4-2-1-3-19(20)21)26-18-11-7-16(24)8-12-18/h1-14H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLVTBMGZDXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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